![molecular formula C5H2ClIN4 B2554846 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine CAS No. 1935196-58-9](/img/structure/B2554846.png)
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C5H2ClIN4 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, has been reported. The process involves scaffold hopping and computer-aided drug design . In one method, N-iodosuccinimide and hydrogen tetrafluoroborate were used in the presence of lithium hydroxide monohydrate and acetonitrile .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is represented by the InChI code: 1S/C5H2ClIN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H, (H,8,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a solid substance . The compound has a molecular weight of 279.9 .Scientific Research Applications
Synthesis and Functionalization
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine serves as a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) described a route to 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are obtained through copper-catalysed cyclisation and subjected to various coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions, showcasing its versatility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Furthermore, Chun-fang (2010) outlined a synthesis method for 3-Iodo-1H-pyrazolo[3,4-b]pyrizine from 2-cyanopyrazine, illustrating its role in generating functionalized pyrazolo derivatives through a series of cyclization, diazotization, and iodination steps (Chun-fang, 2010).
Heterocyclic Chemistry and Potential Biological Activity
The chemical framework of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is pivotal in the development of novel heterocyclic compounds with potential biological activity. Zaki et al. (2020) synthesized a series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, which were evaluated for their antimicrobial and anticancer properties, demonstrating the compound's utility in medicinal chemistry (Zaki et al., 2020). This indicates the potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives in the synthesis of compounds with pharmacological applications.
Safety and Hazards
The safety information for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
The future directions for the study of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and related compounds could involve further exploration of their potential as TRK inhibitors . This could have implications for the treatment of cancers associated with continuous activation and overexpression of TRKs .
properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJKPCMUIKHZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine |
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